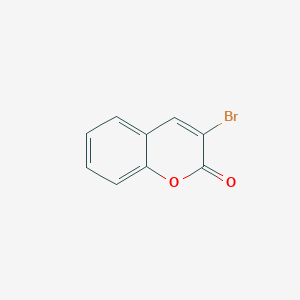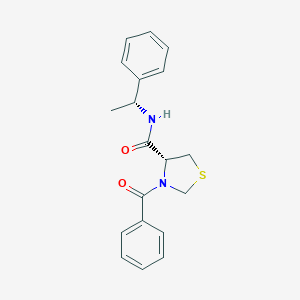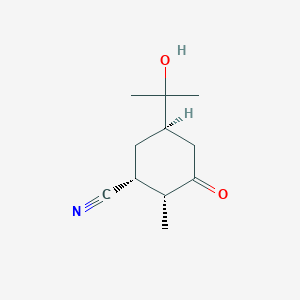![molecular formula C17H22N6O2 B148530 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide CAS No. 125880-79-7](/img/structure/B148530.png)
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential benefits in various scientific research applications. It is a peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been shown to enhance endurance performance, improve lipid metabolism, and reduce inflammation.
Mechanism Of Action
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression. Activation of PPARδ leads to the upregulation of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also leads to the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical And Physiological Effects
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid metabolism, mitochondrial biogenesis, and antioxidant defense. It also reduces the expression of genes involved in inflammation and lipid synthesis. These effects lead to improved endurance performance, lipid metabolism, and reduced inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide for lab experiments is its ability to enhance endurance performance and improve lipid metabolism. This makes it a useful tool for studying the molecular mechanisms underlying these processes. However, one of the limitations of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide. One area of interest is its potential for the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide and to identify potential side effects and safety concerns.
Synthesis Methods
The synthesis of 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide involves several complex steps, including the coupling of 4-(2-(4-(trifluoromethyl)phenylamino)pyrimidin-5-yl)benzoic acid with 3-(2-amino-4-carbamimidoylphenoxy)propylamine, followed by the addition of 3-aminobenzamidine. The final product is obtained after purification by column chromatography and recrystallization.
Scientific Research Applications
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been extensively studied for its potential benefits in various scientific research applications. It has been shown to enhance endurance performance by increasing the expression of genes involved in fatty acid metabolism and mitochondrial biogenesis. It has also been shown to improve lipid metabolism by increasing high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol levels. Additionally, 3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines.
properties
CAS RN |
125880-79-7 |
|---|---|
Product Name |
3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
Molecular Formula |
C17H22N6O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide |
InChI |
InChI=1S/C17H22N6O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7,18-19H2,(H3,20,21)(H3,22,23) |
InChI Key |
NYLBUISIAAYGKT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)OCCCOC2=C(C=C(C=C2)C(=N)N)N |
Other CAS RN |
125880-79-7 |
synonyms |
3-amino-4-[3-(2-amino-4-carbamimidoyl-phenoxy)propoxy]benzenecarboximi damide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



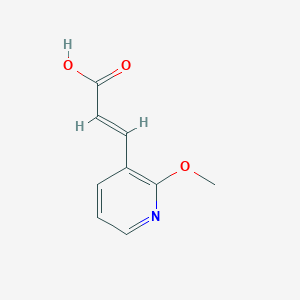

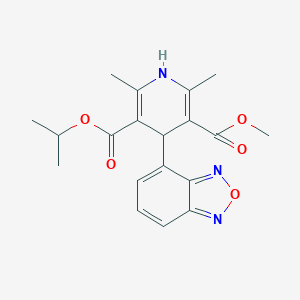
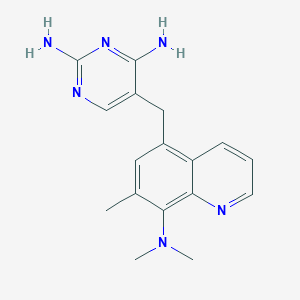
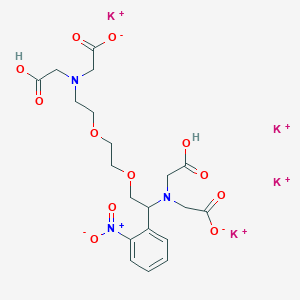
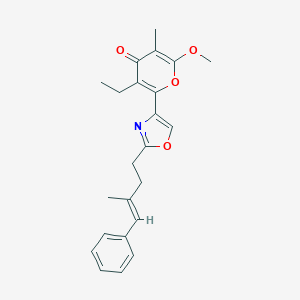
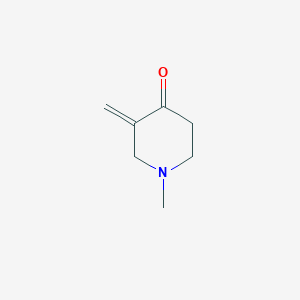
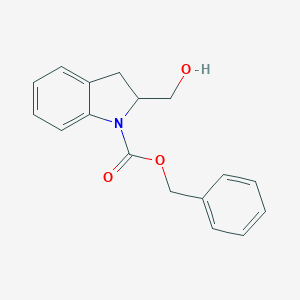
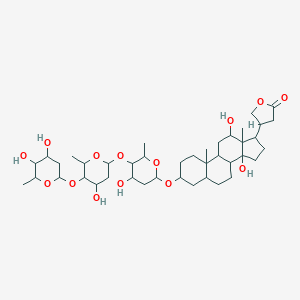
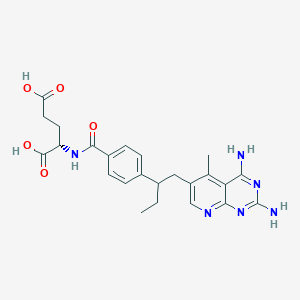
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
